
2,3-Dimethoxyphenol
Overview
Description
2,3-Dimethoxyphenol (CAS 5150-42-5) is a phenolic compound featuring two methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring. It is a versatile intermediate in organic synthesis, notably used in the preparation of phthalocyanine derivatives with high solubility in polar and non-polar solvents . Its synthesis often involves nucleophilic substitution reactions, such as the reaction of ethyl bromoacetate with this compound in the presence of potassium carbonate . Applications span antifungal agents, materials science, and aroma compounds in food products .
Preparation Methods
2,3-Dimethoxyphenol can be synthesized through several methods. One common laboratory method involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial production of this compound often involves the decarboxylation of pyrogallol carboxylic acid 3,4-dimethyl ether under reduced pressure. The product is then distilled to obtain pure this compound .
Chemical Reactions Analysis
2,3-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 2,3-dimethoxybenzoquinone .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties:
2,3-Dimethoxyphenol exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, making them valuable in preventing diseases related to oxidative damage .
Neuroprotective Effects:
Recent studies have highlighted the potential of this compound in neuroprotection. For instance, it has been investigated for its effects on epilepsy management. In preclinical models, it demonstrated a reduction in seizure duration and frequency, suggesting its role as an antiseizure agent . This compound may modulate neurotransmitter systems and protect neuronal integrity during seizures.
Case Study:
In a study involving animal models of epilepsy, administration of 4-allyl-2,6-dimethoxyphenol (a derivative) showed promising results. Mice treated with this compound exhibited increased latency to seizures and reduced mortality rates compared to control groups . These findings support further exploration of this compound's therapeutic potential.
Biochemical Applications
Nitrosative Deamination Studies:
this compound has been utilized in research focusing on the nitrosative deamination of DNA bases induced by reactive nitrogen species (RNS). This research is pivotal for understanding mutagenesis mechanisms and developing strategies to mitigate DNA damage caused by environmental factors .
Enzyme Substrate Studies:
The compound serves as a substrate for various enzymes involved in biotransformation processes. For example, it has been studied for its interaction with laccase enzymes from different microbial sources, which are crucial for bioremediation applications .
Environmental Science
Biodegradation Studies:
Research has demonstrated that this compound can be effectively degraded by certain bacterial strains. This property is significant for bioremediation efforts aimed at detoxifying environments contaminated with phenolic compounds .
Application Area | Details |
---|---|
Medicinal Chemistry | Antioxidant properties; neuroprotective effects; antiseizure potential |
Biochemical Research | Nitrosative deamination studies; enzyme substrate for laccases |
Environmental Science | Biodegradation by microbial strains; potential use in bioremediation |
Mechanism of Action
The mechanism of action of 2,3-Dimethoxyphenol involves its ability to undergo redox reactions. In biological systems, it can act as an antioxidant by donating electrons to neutralize reactive oxygen species. This activity is facilitated by the presence of the hydroxyl and methoxy groups, which stabilize the resulting phenoxyl radicals .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Isomerism and Reactivity
The position of methoxy groups on the phenolic ring critically influences chemical reactivity and biological activity. Key isomers include:
Reactivity Insights :
- Demethylation Efficiency: this compound shows higher conversion (93%) than 2-methoxyresorcinol (80%) and 3-methoxycatechol (45%) in biocatalytic systems .
Antifungal and Antioxidant Activity
- This compound: Incorporated into geranylated phenols (e.g., compound 28) with potent activity against Botrytis cinerea .
- 2,6-Dimethoxyphenol: Dominant in wood vinegar (21.4–32.3%), contributing to antifungal properties . Used in antioxidant triazole derivatives .
Aroma and Food Chemistry
- This compound: Imparts a "rubbery" odor (FD factor = 243) in smoke-cured pork .
- 2,6-Dimethoxyphenol: Key "leathery, green" aroma compound (FD factor = 2187) .
Material Science
- This compound enhances solubility of magnesium phthalocyanines, enabling applications in photodynamic therapy .
Biological Activity
2,3-Dimethoxyphenol, also known as orcinol dimethyl ether, is a phenolic compound with the molecular formula CHO. It is characterized by two methoxy groups attached to a phenolic ring. This compound has garnered interest in various fields of research due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Antioxidant Properties
One of the most significant biological activities of this compound is its antioxidant capability. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Mechanism of Action : The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The phenolic hydroxyl group can engage in hydrogen bonding and redox reactions, enhancing its reactivity against reactive oxygen species (ROS) .
- Comparative Studies : Research has shown that this compound exhibits antioxidant efficiency comparable to established antioxidants such as vitamin E and Trolox. In various assays, it has been reported to effectively reduce oxidative damage in cellular models .
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties. Inflammation plays a pivotal role in the pathogenesis of many chronic diseases.
- Research Findings : Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in tissues .
- Case Studies : In vitro studies using macrophage cell lines have shown that treatment with this compound significantly lowers levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammatory responses .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
- Fungicidal Activity : Recent studies have demonstrated that this compound exhibits antifungal activity against various pathogens, including Botrytis cinerea. The effectiveness correlates with the presence of functional groups in the phenolic structure that enhance binding affinity to microbial targets .
- Bacterial Activity : In antibacterial assays, this compound has shown inhibitory effects against several strains of bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .
Table 1: Comparative Antioxidant Activity of this compound
Table 2: Anti-inflammatory Effects on Cytokine Production
Table 3: Antifungal Activity Against Botrytis cinerea
Q & A
Q. Basic: What analytical methods are recommended to determine the purity of 2,3-dimethoxyphenol in synthetic samples?
Answer:
Purity assessment should combine chromatographic and spectroscopic techniques:
- Gas Chromatography (GC) or HPLC with UV detection for quantification, leveraging its boiling point (233–234°C) and UV absorbance .
- Nuclear Magnetic Resonance (NMR) to verify structural integrity, using characteristic peaks for methoxy (-OCH₃) and phenolic (-OH) groups .
- Mass Spectrometry (MS) for molecular weight confirmation (154.16 g/mol) .
Calibrate methods against certified reference standards (>98% purity) to ensure accuracy .
Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Discrepancies in toxicity studies (e.g., conflicting EC₅₀ values) require:
- Systematic literature review using inclusion/exclusion criteria, as outlined in chlorophenol toxicity assessments (e.g., screening 974 studies to identify 95 relevant papers) .
- Dose-response meta-analysis to harmonize data across experimental models (e.g., bacterial vs. mammalian systems).
- Mechanistic studies to differentiate direct toxicity from metabolite-driven effects, using in vitro assays (e.g., cytochrome P450 inhibition tests) .
Q. Basic: What are the key physicochemical properties influencing the solubility and stability of this compound?
Answer:
Critical properties include:
- Hydrophobicity (logP ~1.5 estimated from structure), impacting solubility in organic solvents like ethanol or DMSO .
- Acid dissociation constant (pKa) : Phenolic -OH group (pKa ~10) dictates pH-dependent stability; store in inert atmospheres to prevent oxidation .
- Thermal stability : Decomposition above 234°C; avoid high-temperature reactions without inert gas .
Q. Advanced: What experimental designs are optimal for studying this compound’s antioxidant mechanisms?
Answer:
- DPPH/ABTS radical scavenging assays to quantify antioxidant capacity, with controls for interference from methoxy groups .
- Electron Paramagnetic Resonance (EPR) to detect reactive oxygen species (ROS) quenching in cellular models .
- Kinetic studies to compare rate constants with structurally similar antioxidants (e.g., 2,6-dimethoxyphenol derivatives) .
Q. Basic: How should this compound be stored to prevent degradation in laboratory settings?
Answer:
- Store in amber glass vials at 2–8°C to minimize photodegradation .
- Use desiccants to avoid moisture absorption (hygroscopicity data not reported; assume moderate risk) .
- Purge containers with argon or nitrogen to prevent oxidation of the phenolic group .
Q. Advanced: What strategies enhance the enzymatic synthesis of this compound derivatives for sustainable applications?
Answer:
- Laccase-mediated dimerization : Optimize pH (4–5) and temperature (30–40°C) using factorial design to maximize yield of bioactive dimers (e.g., 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol) .
- Solvent-free catalysis : Employ ionic liquids or deep eutectic solvents to improve reaction efficiency and reduce waste .
- Real-time monitoring : Use HPLC-MS to track intermediate formation and adjust reaction parameters dynamically .
Q. Basic: What spectroscopic signatures distinguish this compound from isomers like 2,6-dimethoxyphenol?
Answer:
Q. Advanced: How can computational modeling predict the environmental fate of this compound?
Answer:
- QSAR models : Estimate biodegradation half-lives using substituent electronic parameters (e.g., Hammett constants for methoxy groups) .
- Molecular dynamics simulations : Simulate adsorption onto soil organic matter or microplastics to assess persistence .
- Ecotoxicity prediction : Combine EPI Suite and TEST software to model aquatic toxicity endpoints (e.g., LC₅₀ for Daphnia magna) .
Q. Basic: What safety protocols are essential when handling this compound in laboratory experiments?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .
- Spill management : Neutralize with alkaline solutions (e.g., 10% NaOH) and adsorb with vermiculite .
Q. Advanced: What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
Answer:
- Catalyst optimization : Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., zeolites) to improve selectivity and recyclability .
- Flow chemistry : Mitigate exothermic side reactions by controlling residence time and temperature gradients .
- Byproduct analysis : Use GC×GC-TOFMS to identify and quantify minor impurities (>0.1%) during pilot-scale production .
Properties
IUPAC Name |
2,3-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZCGGBDNYTQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179832 | |
Record name | Phenol, dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5150-42-5, 25155-26-4 | |
Record name | 2,3-Dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5150-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethoxyphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DIMETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW147I6C84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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